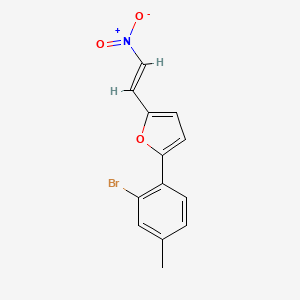
2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan, also known as BMVF, is a synthetic compound that has been of great interest to researchers due to its unique chemical structure and potential applications in various fields. BMVF is a furan derivative that contains a bromine atom, a methyl group, and a nitrovinyl group, which makes it a versatile molecule that can be used in different ways.
科学的研究の応用
2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has been studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, this compound has been used as a building block for the synthesis of conjugated polymers and small molecules that exhibit high charge mobility and photovoltaic properties. In materials science, this compound has been incorporated into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) to enhance their gas adsorption and separation properties. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antimicrobial activities.
作用機序
The mechanism of action of 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan is not fully understood, but it is believed to involve the interaction of the nitrovinyl group with biological targets such as enzymes and receptors. The nitrovinyl group can undergo a Michael addition reaction with thiol groups in proteins, leading to the formation of covalent adducts that can modulate their activity. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and autophagy, and to inhibit the activity of fungal and bacterial enzymes by targeting their active sites.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound can act as an antioxidant and protect cells from oxidative stress. At higher concentrations, this compound can induce oxidative stress and DNA damage, leading to cell death. This compound has also been shown to modulate the expression of genes involved in inflammation, angiogenesis, and cell cycle regulation.
実験室実験の利点と制限
2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. This compound can be easily synthesized in large quantities and can be used as a starting material for the synthesis of more complex molecules. However, this compound also has some limitations, including its low water solubility, which can make it difficult to use in biological assays, and its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan, including its use as a fluorescent probe for imaging biological targets, its incorporation into nanomaterials for drug delivery and sensing applications, and its modification to enhance its pharmacological properties. This compound can also be used as a scaffold for the synthesis of novel compounds with diverse biological activities. Further studies are needed to elucidate the mechanism of action of this compound and to evaluate its safety and efficacy in vivo.
合成法
The synthesis of 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan involves the reaction of 2-bromo-4-methylphenol with 2-nitrovinyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using column chromatography or recrystallization. The yield of this compound is typically around 50-60%.
特性
IUPAC Name |
2-(2-bromo-4-methylphenyl)-5-[(E)-2-nitroethenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-9-2-4-11(12(14)8-9)13-5-3-10(18-13)6-7-15(16)17/h2-8H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIIHHLSQXBJIS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)

![4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5887401.png)
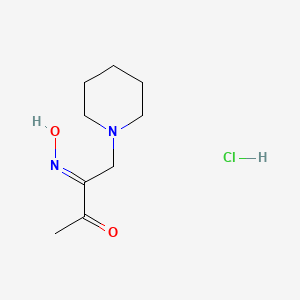
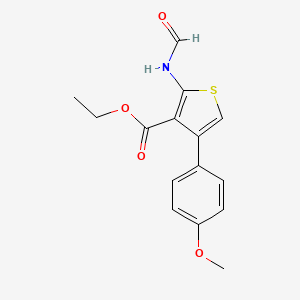
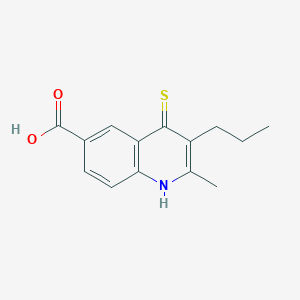
![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
![ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5887423.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
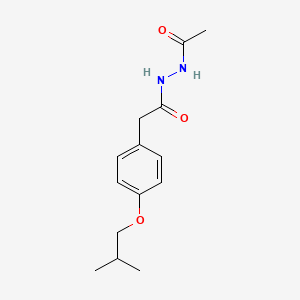
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)
![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5887464.png)
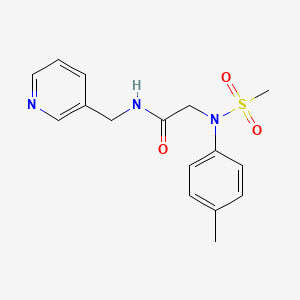
![1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5887496.png)